molecular formula C9H13NO B7808349 1-(But-3-YN-1-YL)piperidin-4-one

1-(But-3-YN-1-YL)piperidin-4-one

Cat. No.: B7808349
M. Wt: 151.21 g/mol
InChI Key: VRDLYWSNRQLHHZ-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)piperidin-4-one (CAS 1016812-78-4) is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This molecule features a piperidin-4-one scaffold substituted at the nitrogen atom with a but-3-yn-1-yl group, making it a versatile building block in synthetic and medicinal chemistry . The terminal alkyne functionality provides a reactive handle for further chemical modification through metal-catalyzed coupling reactions, such as the Sonogashira reaction, or via cycloaddition chemistry, such as the Huisgen azide-alkyne cycloaddition . Piperidin-4-one derivatives are of significant interest as key synthetic intermediates for the construction of pharmacologically active molecules and are frequently explored in the development of new compounds for research purposes . Researchers can leverage this compound's reactive sites to generate diverse libraries of complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment. The compound has associated hazard statements including Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) .

Properties

IUPAC Name

1-but-3-ynylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDLYWSNRQLHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016812-78-4
Record name 1-(but-3-yn-1-yl)piperidin-4-one
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Biological Activity

1-(But-3-YN-1-YL)piperidin-4-one is a piperidine derivative that has garnered attention due to its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including antitumor, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Research indicates that piperidine derivatives, including this compound, exert their effects through various mechanisms:

  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in metabolic pathways and cellular signaling. For example, they have shown activity against kinases and proteases, which are crucial in cancer progression and inflammation .
  • Ion Channel Modulation : Piperidine derivatives can interact with voltage-gated ion channels, influencing neuronal excitability and neurotransmitter release. This action may contribute to their neuroprotective properties .

Antitumor Activity

Several studies have demonstrated the cytotoxic effects of piperidine derivatives on cancer cell lines. For instance:

  • Cytotoxicity Against Tumor Cells : Compounds similar to this compound have been tested against various human cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds ranged from 6.07 µM to 8.07 µM, indicating moderate to high cytotoxicity .
CompoundCell LineIC50 (µM)
7bHeLa6.07
7bMCF-78.07

Antimicrobial Properties

The antimicrobial activity of piperidine derivatives has also been a focal point of research:

  • Inhibition of Pathogenic Bacteria : Studies have shown that derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and E. coli, with MIC values ranging from 0.22 to 0.25 µg/mL for the most active compounds .
PathogenMIC (µg/mL)
Staphylococcus aureus0.22
E. coli0.25

Study on Antitumor Activity

A recent study evaluated the effects of a series of piperidine derivatives on human cervical adenocarcinoma cells. The results indicated that the compounds significantly inhibited cell viability and induced apoptosis through the activation of caspase pathways .

Study on Antimicrobial Activity

Another study focused on the antimicrobial effects of various piperidine derivatives against C. auris, a pathogenic yeast. The findings revealed that certain derivatives induced cell cycle arrest and apoptosis in fungal cells, demonstrating their potential as antifungal agents .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(But-3-yn-1-yl)piperidin-4-one with structurally related piperidin-4-one derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Physical/Chemical Properties
This compound C₉H₁₃NO 151.21 But-3-ynyl Terminal alkyne; hydrophobic; stable
1-(4-Iodobenzoyl)piperidin-4-one C₁₂H₁₂INO₂ 329.14 4-Iodobenzoyl Aromatic; polar; intermediate in synthesis
3,5-Bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one C₂₅H₁₈F₂N₂O₃S 464.48 Bis(4-fluorobenzylidene), sulfonyl Planar conjugated system; UV-active
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one C₉H₁₂N₂OS 196.27 Thiazol-2-yl Heterocyclic; moderate solubility
1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one C₁₁H₂₀N₂O₂ 212.29 Morpholin-4-yl-ethyl Polar; tertiary amine; stable

Key Observations :

  • Alkyne vs. Aromatic Substituents : The alkyne group in this compound enhances reactivity for covalent bonding (e.g., Huisgen cycloaddition), whereas aryl groups (e.g., benzylidene or thiazolyl) improve π-π stacking interactions with biological targets .
  • Polarity : Sulfonyl and morpholinyl substituents increase polarity and water solubility compared to the hydrophobic alkyne group .

Key Insights :

  • The alkyne group in this compound positions it for bioorthogonal applications, whereas aryl-substituted derivatives exhibit direct pharmacological effects (e.g., anti-inflammatory or antimicrobial) .
  • Piperidin-4-one cores with bulky substituents (e.g., fluoroquinolinyl) may enhance blood-brain barrier penetration for CNS-targeted drugs .

Preparation Methods

Reaction Mechanism

The most straightforward route to 1-(but-3-yn-1-yl)piperidin-4-one involves the alkylation of piperidin-4-one with a propargyl bromide derivative. This nucleophilic substitution reaction proceeds via the attack of the piperidine nitrogen on the electrophilic carbon of the alkylating agent. For example, 4,4′-bis(3-bromoprop-1-yn-1-yl)-1,1′-biphenyl has been used as an intermediate in analogous syntheses, where piperidine displaces the bromide to form the desired product. The reaction is typically conducted in polar aprotic solvents such as acetonitrile at room temperature, with yields reaching 80% after purification by column chromatography.

Optimization and Yields

Key variables influencing yield include:

  • Solvent selection : Acetonitrile enhances reactivity due to its high polarity and ability to stabilize transition states.

  • Stoichiometry : A 3:1 molar ratio of piperidine to alkylating agent ensures complete conversion, as excess piperidine drives the reaction forward.

  • Purification : Silica gel chromatography with dichloromethane/methanol gradients effectively isolates the product while removing unreacted starting materials.

Despite its simplicity, this method requires careful handling of moisture-sensitive intermediates and may produce regioisomers if competing nucleophilic sites exist.

T3P-Promoted Coupling Reactions

Modern Synthesis Techniques

A recent advancement utilizes propylphosphonic anhydride (T3P) as a water scavenger to facilitate the direct coupling of piperidin-4-one with propargylamines. This metal-free approach avoids harsh bases and enables the formation of N-alkenylated products via iminium ion intermediates. For instance, reacting piperidone with pyrazole in the presence of T3P yielded N-alkenylated derivatives in 64% yield, demonstrating the method’s applicability to piperidin-4-one systems.

Reaction Conditions and Efficiency

  • Temperature : Reactions proceed at 80–100°C, balancing reaction rate and byproduct formation.

  • Electrophile excess : A 2:1 ratio of ketone to heterocycle is necessary to compensate for equilibrium limitations.

  • Scope : While effective for electron-rich heterocycles, substrates with electron-withdrawing groups (e.g., nitro or carbonyl) show reduced nucleophilicity and lower yields.

This method’s advantages include operational simplicity and compatibility with sensitive functional groups, though stereochemical control remains challenging for unsymmetrical ketones.

Reductive Amination Strategies

Post-Alkenylation Reduction

A telescoped synthesis combines T3P-mediated alkenylation with catalytic hydrogenation to directly access N-alkylated piperidin-4-ones. For example, alkenylation of 3-methylindole with cyclohexanone followed by Pd/C-catalyzed hydrogenation afforded the saturated N-alkylated product in 85% yield over two steps. This approach circumvents traditional reductive amination’s requirement for strongly acidic or basic conditions.

Applications in Pharmaceutical Synthesis

Reductive amination is particularly valuable for synthesizing piperidin-4-one derivatives with tertiary amine motifs, which are prevalent in opioid analgesics like fentanyl. The method’s mild conditions preserve stereochemical integrity, making it suitable for complex molecule synthesis.

Novel Reduction Methods from Recent Patents

Tetrahydropyridin-4-ylidene Ammonium Salt Reduction

A 2020 patent disclosed the reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones using sodium borohydride or catalytic hydrogenation. For example, reducing the salt shown below produces this compound with high regioselectivity:

(Structure of tetrahydropyridin-4-ylidene ammonium salt)\text{(Structure of tetrahydropyridin-4-ylidene ammonium salt)}

Key advantages :

  • Substitution flexibility : The method accommodates diverse R-groups at the 2-position of the piperidine ring.

  • Scalability : Continuous flow reactors enable gram-scale production with minimal purification.

Advantages in Substitution Patterns

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H-NMR and 13C-NMR data for this compound confirm its structure:

  • 1H-NMR (CDCl3) : δ 3.53 (s, 4H, N–CH2), 2.62 (s, 8H, piperidine H), 1.65–1.71 (m, 8H, piperidine CH2).

  • 13C-NMR (CDCl3) : δ 209.1 (C=O), 85.3 (C≡C), 53.6 (N–CH2).

Predicted Physicochemical Properties

Collision cross-section (CCS) values aid in mass spectrometry-based identification:

Adductm/zPredicted CCS (Ų)
[M+H]+152.11135.2
[M+Na]+174.09146.1

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-(But-3-yn-1-yl)piperidin-4-one in academic research?

  • Methodological Answer : The compound can be synthesized via A³-coupling reactions , a three-component process involving an aldehyde, amine, and alkyne. For example, coupling piperidin-4-one with propargyl bromide or analogous alkynes under transition-metal catalysis (e.g., Cu or Ru) yields the but-3-yn-1-yl substituent. Optimization of solvent polarity (e.g., THF or DMF) and temperature (60–80°C) enhances regioselectivity . Alternative routes include nucleophilic substitution at the piperidine nitrogen using alkynyl halides, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural characterization of this compound typically performed?

  • Methodological Answer : ¹H and ¹³C NMR spectroscopy are critical for confirming the structure. Key spectral features include:

  • ¹H NMR : A singlet at δ ~2.5 ppm for the acetylenic proton (C≡CH) and a carbonyl resonance (C=O) at δ ~207 ppm in ¹³C NMR. Piperidine ring protons appear as multiplets between δ 2.0–3.5 ppm .
  • X-ray crystallography (via SHELX software) resolves stereochemistry and crystal packing, particularly for assessing conformational stability of the piperidin-4-one ring .

Q. What safety protocols are recommended when handling piperidin-4-one derivatives?

  • Methodological Answer : Adhere to Safety Data Sheet (SDS) guidelines:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.
  • Store at 2–8°C in airtight containers, away from oxidizers.
  • Emergency protocols: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to rationalize nucleophilic attack sites. Molecular dynamics simulations model solvent effects on reaction pathways, while Hirshfeld surface analysis evaluates intermolecular interactions in crystal structures .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst selection : Copper(I) iodide or Pd(PPh₃)₄ improves alkyne coupling efficiency.
  • Purification : Use gradient elution in HPLC (C18 column, acetonitrile/water) to separate byproducts.
  • Reaction monitoring : TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate) or in-situ FTIR tracks carbonyl formation (C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer :

  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton resonances; recalibrate spectra using internal standards (e.g., TMS).
  • Impurity analysis : Use GC-MS to identify side products (e.g., unreacted alkyne or piperidin-4-one).
  • Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR or CDK2) using fluorescence polarization.
  • Receptor binding studies : Radiolabeled ligands (³H or ¹⁴C) quantify affinity via Scatchard plots.
  • ADMET profiling : Microsomal stability (CYP450 metabolism) and BBB permeability (PAMPA assay) guide lead optimization .

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